ACP-5862, also known as ACP-5862, is a major circulating human metabolite of the Bruton tyrosine kinase (BTK) inhibitor acalabrutinib. [, ] It is formed through CYP3A-mediated oxidation of the pyrrolidine ring in acalabrutinib. [, ] Like its parent compound, ACP-5862 exhibits intrinsic BTK inhibitory activity and a similar kinase selectivity profile. [, ] This makes it a subject of interest in scientific research, specifically in the context of understanding the pharmacological activity and potential contribution of acalabrutinib metabolites.
ACP-5862 is a pyrrolidine ring-opened ketone derivative of acalabrutinib. [] The structure retains the butynamide electrophile, a critical component for irreversible BTK inhibition. [] The exact structural formula and characterization data were obtained through Nuclear Magnetic Resonance (NMR) analysis of a pure sample generated through in vitro metabolism and preparative High Performance Liquid Chromatography (HPLC). []
The primary chemical reaction associated with ACP-5862 is its formation from acalabrutinib via CYP3A4-mediated oxidation. [] This reaction involves the oxidation of the pyrrolidine ring in acalabrutinib, resulting in the ring-opened ketone structure of ACP-5862. [] Further studies also identified a minor metabolite, dehydropyrrolidine (M25), suggesting a common carbinolamide intermediate in their formation pathway. []
The primary application of ACP-5862 in scientific research is in understanding the overall pharmacological activity of acalabrutinib. [, , , , , , ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4